Xenin 8

Description

BenchChem offers high-quality Xenin 8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Xenin 8 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

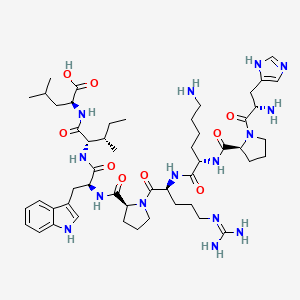

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H79N15O9/c1-5-30(4)42(47(71)63-39(50(74)75)23-29(2)3)64-44(68)38(24-31-26-58-35-14-7-6-13-33(31)35)62-46(70)41-18-12-22-66(41)49(73)37(16-10-20-57-51(54)55)61-43(67)36(15-8-9-19-52)60-45(69)40-17-11-21-65(40)48(72)34(53)25-32-27-56-28-59-32/h6-7,13-14,26-30,34,36-42,58H,5,8-12,15-25,52-53H2,1-4H3,(H,56,59)(H,60,69)(H,61,67)(H,62,70)(H,63,71)(H,64,68)(H,74,75)(H4,54,55,57)/t30-,34-,36-,37-,38-,39-,40-,41-,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDRYLNMRDPBTI-OBOKMFOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H79N15O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1046.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Xenin-8: A Comprehensive Technical Guide to its Discovery and Biological Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the peptide hormone Xenin-8, from its serendipitous discovery to its multifaceted biological functions and the experimental methodologies used to elucidate them. Xenin-8, the C-terminal octapeptide of Xenin-25, has emerged as a potent regulator of gastrointestinal motility, pancreatic secretion, appetite, and glucose homeostasis. Its actions are primarily mediated through the neurotensin receptor 1 (NTSR1), initiating a cascade of intracellular signaling events. This document offers a detailed examination of the molecular mechanisms, quantitative physiological effects, and the analytical and experimental protocols that have been pivotal in characterizing this intriguing peptide. It is designed to be a valuable resource for researchers in endocrinology, metabolic diseases, and pharmacology, providing both foundational knowledge and practical insights for future investigations and therapeutic development.

The Discovery of Xenin and its Bioactive Core, Xenin-8

The story of Xenin began not with a direct search for the peptide itself, but as a consequence of seeking the mammalian counterpart to xenopsin, an amphibian peptide. This endeavor led to the isolation of a 25-amino acid peptide from human gastric mucosa, which was named Xenin.[1] Subsequent research revealed that Xenin is not a standalone peptide but is derived from a larger precursor protein.

From a Coat Protein to a Bioactive Peptide: The Genesis of Xenin

Further investigations into the origins of Xenin led to the identification of its 35-amino acid precursor, Proxenin.[2] In a fascinating turn of discovery, it was found that the amino acid sequence of Proxenin is identical to the N-terminus of the alpha-subunit of the coatomer protein (α-COP), a cytosolic protein involved in intracellular vesicle transport.[2] This indicated that Xenin is a cryptic peptide, cleaved from a structural protein by aspartic proteinases such as pepsin.[1]

The process of identifying and characterizing Proxenin and its relationship to Xenin involved a combination of powerful analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): HPLC was instrumental in the initial purification of Proxenin from canine pancreas extracts.[2] This technique separates molecules based on their physicochemical properties, allowing for the isolation of the peptide of interest from a complex biological matrix.

-

Mass Spectrometry (MS): Following purification, mass spectrometry was employed to determine the precise molecular weight of the isolated peptide, confirming it as a pentatriacontapeptide (35 amino acids).[2]

-

Edman Degradation: To determine the primary structure, Edman degradation was utilized.[3][4][5] This classic method of peptide sequencing involves the sequential removal and identification of amino acids from the N-terminus of the peptide, ultimately revealing the complete amino acid sequence of Proxenin.[3][4][5]

Xenin-8: The Biologically Active Fragment

While Xenin-25 is the initially identified peptide, subsequent studies on its degradation and metabolism revealed that its biological activity resides primarily within its C-terminal region. The C-terminal octapeptide, corresponding to amino acids 18-25 of Xenin-25, was identified as a key bioactive fragment and is now commonly referred to as Xenin-8.

Biological Functions of Xenin-8 and its Molecular Mechanism of Action

Xenin-8 exerts a range of physiological effects, primarily through its interaction with the neurotensin receptor 1 (NTSR1), a G protein-coupled receptor (GPCR).[6] This interaction initiates a cascade of intracellular signaling events that mediate its diverse biological functions.

Receptor Interaction and Signal Transduction

NTSR1 is known to couple to the Gq family of G proteins.[7] The binding of Xenin-8 to NTSR1 is thought to induce a conformational change in the receptor, leading to the activation of the associated Gαq subunit.[7] This, in turn, activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8][9]

-

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).

This signaling pathway is central to the downstream effects of Xenin-8.

Figure 1: Xenin-8 Signaling Pathway via NTSR1.

Regulation of Glucose Homeostasis and Pancreatic Function

One of the most significant biological functions of Xenin-8 is its role in regulating glucose metabolism and pancreatic hormone secretion.

-

Insulin Secretion: Xenin-8 has been shown to stimulate insulin secretion from pancreatic β-cells. At a concentration of 10⁻⁸ M and above, a stable analog of Xenin-8 significantly increased insulin secretion at a glucose concentration of 5.6 mM.[10] The EC50 for cyanidin-stimulated insulin secretion has been reported as 80.08 ± 2.11 µM, providing a comparative context for secretagogue potency.[11]

-

Glucagon Secretion: The effects of Xenin-8 on glucagon secretion from pancreatic α-cells are also an area of active investigation, contributing to its overall impact on glucose control.

Modulation of Gastrointestinal Motility

Xenin-8 plays a crucial role in the regulation of gastrointestinal (GI) motility.

-

Gastric Emptying: Studies in humans have demonstrated that intravenous infusion of Xenin-25 at a rate of 12 pmol·kg⁻¹·min⁻¹ significantly delays gastric emptying.[12] This effect contributes to a reduction in postprandial glucose levels.[12] Normal gastric emptying, as measured by scintigraphy, typically involves more than 90% of a meal emptying from the stomach within four hours.[13]

Control of Food Intake and Satiety

Xenin has been identified as a potent suppressor of food intake.

-

Anorexigenic Effects: Intracerebroventricular injection of 15 µg of Xenin in rats led to a significant reduction in food intake by 42% after one hour and 25% after two hours.[14] This effect is dose-dependent, with a minimal effective dose of 1.5 µg.[14] These findings suggest a role for Xenin in the central regulation of satiety.

Experimental Protocols for the Study of Xenin-8

The characterization of Xenin-8's biological functions has been reliant on a variety of specialized experimental techniques. The following sections provide an overview of the methodologies commonly employed.

Receptor Binding Assays

Protocol: Competitive Radioligand Binding Assay for NTSR1

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing human NTSR1.

-

Radioligand: Use a radiolabeled form of a known NTSR1 ligand, such as [³H]-neurotensin.

-

Competition: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled Xenin-8.

-

Incubation: Allow the binding reaction to reach equilibrium.

-

Separation: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the Xenin-8 concentration. The IC50 (the concentration of Xenin-8 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vitro Insulin Secretion Assay

The effect of Xenin-8 on insulin secretion can be assessed using pancreatic islet cultures or insulin-secreting cell lines (e.g., INS-1).

Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay

-

Cell Culture: Culture pancreatic islets or an insulin-secreting cell line under standard conditions.

-

Pre-incubation: Pre-incubate the cells in a low-glucose buffer to establish a basal insulin secretion rate.

-

Stimulation: Incubate the cells with a stimulatory concentration of glucose (e.g., 16.7 mM) in the presence or absence of varying concentrations of Xenin-8.

-

Sample Collection: Collect the supernatant at the end of the incubation period.

-

Insulin Measurement: Quantify the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Data Analysis: Express the results as fold-change in insulin secretion compared to the glucose-only control.

Assessment of Gastric Emptying

Gastric emptying rates can be measured in vivo using non-invasive techniques.

Protocol: Scintigraphic Measurement of Gastric Emptying

-

Test Meal: Prepare a standardized meal labeled with a radioactive isotope (e.g., ⁹⁹ᵐTc-sulfur colloid).

-

Administration: The subject consumes the radiolabeled meal.

-

Imaging: Acquire images of the stomach at specified time points (e.g., 0, 1, 2, and 4 hours) using a gamma camera.

-

Data Analysis: Quantify the amount of radioactivity remaining in the stomach at each time point. The rate of gastric emptying is calculated and expressed as the percentage of the meal emptied over time.

In Vivo Food Intake Studies

The effect of Xenin-8 on appetite and food consumption is typically evaluated in animal models.

Protocol: Measurement of Food Intake in Mice

-

Acclimation: Individually house the mice and allow them to acclimate to the housing conditions and diet.

-

Fasting: Fast the mice for a predetermined period (e.g., 12-16 hours) to ensure a consistent baseline of hunger.

-

Administration: Administer Xenin-8 or a vehicle control via the desired route (e.g., intraperitoneal or intracerebroventricular injection).

-

Food Presentation: Provide a pre-weighed amount of food to each mouse.

-

Measurement: Measure the amount of food consumed at regular intervals (e.g., 1, 2, 4, and 24 hours).

-

Data Analysis: Calculate the cumulative food intake for each group and compare the Xenin-8 treated group to the control group.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the biological activity of Xenin and related compounds.

Table 1: Receptor Binding and Signaling Potency

| Ligand | Receptor | Assay Type | Value | Reference |

| NTS8-13 | rNTSR1 | Gq Signaling | EC50: 2.06 nM | [15] |

Table 2: In Vivo Effects on Food Intake and Glucose Metabolism

| Peptide | Animal Model | Parameter | Dose | Effect | Reference |

| Xenin | Rat | Food Intake | 15 µg (i.c.v.) | 42% reduction at 1 hr | [14] |

| Xenin-25 | Human | Gastric Emptying | 12 pmol·kg⁻¹·min⁻¹ (IV) | Significant delay | [12] |

| Xenin-8 analog | In vitro (β-cells) | Insulin Secretion | ≥ 10⁻⁸ M | Significant increase | [10] |

Conclusion and Future Directions

Xenin-8 has emerged from relative obscurity as a significant player in the complex interplay of gut-brain signaling that governs metabolism and appetite. Its discovery as a bioactive fragment of a larger precursor protein highlights the potential for other cryptic peptides to be unearthed from seemingly unrelated proteins. The elucidation of its biological functions, mediated through the neurotensin receptor 1, has opened new avenues for understanding the regulation of glucose homeostasis, gastrointestinal function, and feeding behavior.

The experimental methodologies detailed in this guide have been instrumental in advancing our knowledge of Xenin-8. However, further research is warranted to fully comprehend its physiological roles and therapeutic potential. Key areas for future investigation include:

-

Receptor Specificity: While NTSR1 is the primary receptor, the possibility of other receptors or binding partners for Xenin-8 should be explored.

-

Detailed Signaling Networks: A more comprehensive understanding of the downstream signaling pathways activated by Xenin-8 in different cell types is needed.

-

Therapeutic Analogs: The development of stable, long-acting Xenin-8 analogs or hybrid peptides holds promise for the treatment of metabolic disorders such as type 2 diabetes and obesity.

-

Clinical Translation: Rigorous clinical trials are necessary to validate the preclinical findings and establish the safety and efficacy of Xenin-8-based therapies in humans.

This technical guide serves as a foundation for researchers and drug development professionals to build upon, fostering continued innovation in the study of this remarkable peptide and its potential to improve human health.

References

- Conformational transitions of a neurotensin receptor 1–Gi1 protein complex.

- Complexes of the neurotensin receptor 1 with small-molecule ligands reveal structural determinants of full, partial, and inverse agonism. Science Signaling.

- Hamscher, G., Meyer, H. E., & Feurle, G. E. (1996). Identification of proxenin as a precursor of the peptide xenin with sequence homology to yeast and mammalian coat protein alpha. Peptides, 17(6), 889-893.

- The Capacity to Secrete Insulin Is Dose-Dependent to Extremely High Glucose Concentrations: A Key Role for Adenylyl Cyclase. Metabolites. 2021.

- Signaling cascade driven by NTS interacting with NTSR1. This complex is...

- DISTILLATION PURIFICATION OF XENON FOR KRYPTON AND MEASUREMENT OF RADON CONTAMINATION IN LIQUID XENON. ICRR, Univ. of Tokyo.

- Peptide Sequencing- The Edman Degrad

- Chowdhury, S. R., Reeds, D. N., Crimmins, D. L., Patterson, B. W., Laciny, E., Wang, S., ... & Wice, B. M. (2014). Xenin-25 delays gastric emptying and reduces postprandial glucose levels in humans with and without type 2 diabetes. American Journal of Physiology-Gastrointestinal and Liver Physiology, 306(4), G301-G309.

- Feurle, G. E., J-hr, D., Lehnert, T., & Carraway, R. E. (1999).

- Normal Solid Gastric Emptying Values Measured by Scintigraphy Using Asian-style Meal:A Multicenter Study in Healthy Volunteers. Journal of Neurogastroenterology and Motility.

- Neurotensin receptor 1. Wikipedia.

- Breakthrough in Xenon Capture and Purification Using Adsorbent-Supported Silver Nanoparticles. Chemistry – A European Journal. 2016.

- Martin, C. M., Gault, V. A., McClean, S., Flatt, P. R., & Irwin, N. (2013). A novel neurotensin/xenin fusion peptide enhances β-cell function and exhibits antidiabetic efficacy in high-fat fed mice. Biochimica et Biophysica Acta (BBA)-General Subjects, 1830(10), 4639-4647.

- Feurle, G. E., Hamscher, G., Said, H., & Feurle, D. (1997). Distribution, formation, and molecular forms of the peptide xenin in various mammals. Peptides, 18(6), 841-846.

- Activation Pathways of Neurotensin Receptor 1 Elucidated Using Statistical Machine Learning.

- Activation Dynamics of the Neurotensin G Protein-Coupled Receptor 1. Journal of the American Chemical Society.

- IP3 DAG Calcium P

- Neurotensin receptor allosterism revealed in complex with a biased allosteric modulator.

- Edman degrad

- Feurle, G. E. (1998). Xenin--a review. Peptides, 19(3), 597-603.

- Liquid-phase purification for multi-tonne xenon detectors.

- EC50 values of IGF-I, NPH insulin, insulin GLA, M1, and M2 for human...

- IP3 and PLC. University of Wisconsin-Madison.

- Unravelling the mechanism of neurotensin recognition by neurotensin receptor 1.

- The conformation of neurotensin bound to its G protein–coupled receptor. PNAS.

- Consensus Recommendations for Gastric Emptying Scintigraphy: A Joint Report of the American Neurogastroenterology and Motility Society. Journal of Nuclear Medicine Technology. 2008.

- Matsuo, H., Aimoto, S., & Nakajima, T. (1981). Sequencing of peptide mixtures by Edman degradation and field-desorption mass spectrometry. Peptides, 2, 45-48.

- Mass spectrometry–based identification of MHC-bound peptides for immunopeptidomics.

- Activation of brain somatostatin2 receptors stimulates feeding in mice: analysis of food intake microstructure. Physiology & Behavior.

- Suantawee, T., Elazab, S. T., Hsu, W. H., Yao, S., Cheng, H., & Adisakwattana, S. (2017). Cyanidin Stimulates Insulin Secretion and Pancreatic β-Cell Gene Expression through Activation of l-type Voltage-Dependent Ca2+ Channels. Nutrients, 9(8), 814.

- Principles in prepar

- Gastric Emptying Study. Cleveland Clinic. 2023.

- Novel technique to purify liquid xenon for the XENONnT dark matter search experiment. The University of Tokyo. 2020.

- NTSR1 (neurotensin receptor 1 (high affinity)).

- Biological Activity and Antidiabetic Potential of C-Terminal Octapeptide Fragments of the Gut-Derived Hormone Xenin. PLoS One. 2016.

- Modulation of the interaction between neurotensin receptor NTS1 and Gq protein by lipid. Journal of Biological Chemistry.

- Effects of the Physical Form of the Diet on Food Intake, Growth, and Body Composition Changes in Mice. The Journal of Nutrition.

- 4 Steps of Edman Degrad

- Edman Degradation: A Classic Protein Sequencing Technique. MetwareBio.

- Orchestrating NTSR1 signaling

- Effect of short-term intake of four sweeteners on feed intake, solution consumption and neurotransmitters release on mice. Food Science & Nutrition. 2020.

- Tandem mass spectrometry for the determination of the intrinsic interactions of metal ions with and the sequence of peptides. UNL Digital Commons.

- Normal Gastric Emptying Scintigraphy Values for Limited Meal Ingestion. Journal of Nuclear Medicine Technology. 2025.

Sources

- 1. Xenin--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of proxenin as a precursor of the peptide xenin with sequence homology to yeast and mammalian coat protein alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 5. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]

- 6. Neurotensin receptor 1 - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. IP3 and PLC [worms.zoology.wisc.edu]

- 10. A novel neurotensin/xenin fusion peptide enhances β-cell function and exhibits antidiabetic efficacy in high-fat fed mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Xenin-25 delays gastric emptying and reduces postprandial glucose levels in humans with and without type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. my.clevelandclinic.org [my.clevelandclinic.org]

- 14. Xenin--a novel suppressor of food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Complexes of the neurotensin receptor 1 with small-molecule ligands reveal structural determinants of full, partial, and inverse agonism - PMC [pmc.ncbi.nlm.nih.gov]

Xenin 8 in Pancreatic Islets: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Xenin 8 in Islet Physiology

The intricate regulation of pancreatic islet hormone secretion is paramount for maintaining glucose homeostasis. Beyond the classical incretins, a growing body of research has illuminated the significant modulatory roles of other gut-derived peptides. Among these, Xenin 8 (Xen8), the C-terminal octapeptide of Xenin 25, has emerged as a peptide of considerable interest. Initially identified for its effects on gastrointestinal motility and satiety, recent investigations have unveiled its potent influence on pancreatic islet function, particularly in the potentiation of glucose-stimulated insulin secretion (GSIS). This technical guide provides an in-depth exploration of the current understanding of the mechanism of action of Xenin 8 within the pancreatic islets, offering a valuable resource for researchers and drug development professionals in the field of metabolic diseases.

The biological significance of Xenin 8 is underscored by its co-localization and co-secretion with glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine K-cells, suggesting a coordinated physiological role in the postprandial response.[1] This guide will dissect the direct and indirect pathways through which Xenin 8 exerts its effects, detail the intracellular signaling cascades it initiates, and provide comprehensive, field-proven protocols for its study.

Dual Modality of Action: Direct and Indirect Pathways

The mechanism of action of Xenin 8 on pancreatic islets is multifaceted, involving both direct interactions with islet cells and indirect neural pathways. The relative contribution of these pathways remains an active area of investigation, and evidence suggests a synergistic interplay between them.

Indirect Action: A Cholinergic Relay

A significant component of Xenin 8's effect on insulin secretion appears to be mediated through an indirect neural mechanism. Studies have shown that Xenin 8 can activate cholinergic neurons that innervate the pancreatic islets.[2] This activation leads to the release of acetylcholine (ACh) in the islet microenvironment. ACh, in turn, binds to muscarinic M3 receptors on the surface of β-cells, potentiating insulin secretion. This indirect pathway highlights the intricate gut-brain-pancreas axis in the regulation of glucose metabolism.

Direct Action on Islet Cells: The Neurotensin Receptor Connection

In addition to its indirect neural effects, there is compelling evidence for a direct action of Xenin 8 on pancreatic islet cells.[2][3] This direct effect is believed to be mediated through neurotensin receptors (NTSRs), particularly the high-affinity neurotensin receptor 1 (NTSR1). While Xenin 8 is not the cognate ligand for NTSR1, it exhibits cross-reactivity, and the signaling pathways activated by neurotensin in pancreatic β-cells provide a strong framework for understanding the direct actions of Xenin 8. Neurotensin itself has been shown to modulate insulin secretion, further supporting the relevance of this receptor system.[4] The expression of NTSRs on both human and rodent pancreatic islets corroborates this direct-action hypothesis.

Intracellular Signaling Cascades: Unraveling the Molecular Machinery

The binding of Xenin 8 to its putative receptor, NTSR1, on pancreatic β-cells initiates a cascade of intracellular events that culminate in the potentiation of insulin secretion. The promiscuous nature of NTSR1 coupling to different G-proteins (Gq, Gs, and Gi) suggests that the downstream signaling can be complex and context-dependent.[5]

The Gq/11-PLC-Ca²⁺ Pathway: A Primary Driver of Xenin 8's Action

The predominant signaling pathway activated by NTSR1 is the Gαq/11 pathway. Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

IP₃-Mediated Ca²⁺ Release: IP₃ diffuses through the cytoplasm and binds to its receptors (IP₃R) on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol. This initial rise in intracellular Ca²⁺ is a critical event in the stimulus-secretion coupling of insulin.

-

DAG-PKC Activation: DAG, in conjunction with the elevated intracellular Ca²⁺, activates protein kinase C (PKC). Activated PKC can then phosphorylate a variety of target proteins involved in insulin granule exocytosis, further amplifying the secretory response.

This Gq-mediated pathway is a well-established mechanism for many secretagogues that potentiate insulin secretion and is likely a primary contributor to the direct effects of Xenin 8.

The Role of cAMP and PKA: A Potential for Gs-Coupling

While the Gq pathway is prominent, there is also evidence suggesting the involvement of the cyclic adenosine monophosphate (cAMP) signaling pathway in the actions of neurotensin and, by extension, potentially Xenin 8. Activation of Gαs-coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. cAMP then activates protein kinase A (PKA), which can phosphorylate key components of the exocytotic machinery, enhancing the sensitivity of insulin granules to Ca²⁺ and promoting their release. The ability of NTSR1 to couple to Gs proteins provides a plausible mechanism for Xenin 8 to engage this amplifying pathway.[5] However, the precise conditions under which Xenin 8 preferentially couples to Gs over Gq in pancreatic β-cells require further elucidation.

Modulation of Ion Channel Activity

The changes in intracellular second messengers, Ca²⁺ and cAMP, ultimately converge on the modulation of ion channel activity in the β-cell plasma membrane, which is the final arbiter of insulin exocytosis.

-

ATP-Sensitive Potassium (K-ATP) Channels: While a direct effect of the Xenin 8 signaling cascade on K-ATP channels has not been definitively established, the overall depolarization of the β-cell membrane is a prerequisite for insulin secretion. It is plausible that the signaling intermediates downstream of Xenin 8 could indirectly influence K-ATP channel activity, thereby contributing to membrane depolarization.[6]

-

Voltage-Gated Ca²⁺ Channels (VGCCs): A key consequence of membrane depolarization is the opening of L-type voltage-gated Ca²⁺ channels, leading to a significant influx of extracellular Ca²⁺.[7][8] This influx provides the primary trigger for the fusion of insulin-containing granules with the plasma membrane. The signaling pathways activated by Xenin 8, particularly the elevation of intracellular Ca²⁺ and the activation of PKA and PKC, are known to enhance the activity and open probability of VGCCs, thereby amplifying the Ca²⁺ signal and insulin secretion.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the complex processes described, the following diagrams illustrate the proposed signaling pathways of Xenin 8 in pancreatic β-cells and a typical experimental workflow for investigating its effects.

Caption: Experimental workflow for studying Xenin 8's mechanism of action.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies investigating the effects of Xenin 8 on insulin secretion.

| Parameter | Condition | Fold Change vs. Control (Approx.) | Reference(s) |

| Insulin Secretion | Xenin 8 (100 nM) at high glucose (16.7 mM) | 1.5 - 2.5 | [9] |

| Insulin Secretion | Xenin 8 (100 nM) + GIP (100 nM) at high glucose | 2.0 - 3.5 | [9] |

| Intracellular Ca²⁺ ([Ca²⁺]i) | Xenin 8 (100 nM) in the presence of glucose | Significant Increase | Inferred from NT studies [4] |

| Intracellular cAMP | Xenin 8 (100 nM) | To be determined | - |

Experimental Protocols: A Guide for the Bench Scientist

The following protocols provide detailed, step-by-step methodologies for the key experiments used to elucidate the mechanism of action of Xenin 8 in pancreatic islets.

Protocol 1: Isolation of Mouse Pancreatic Islets

Causality: High-quality, viable islets are the foundation for meaningful in vitro studies. This protocol is designed to maximize islet yield and purity while minimizing enzymatic and mechanical stress.

Methodology:

-

Animal Euthanasia and Pancreas Inflation:

-

Euthanize a C57BL/6 mouse via an approved method.

-

Expose the abdominal cavity and locate the common bile duct.

-

Cannulate the common bile duct and infuse 2-3 mL of cold collagenase P solution (1 mg/mL in HBSS) to inflate the pancreas.

-

-

Pancreas Digestion:

-

Excise the inflated pancreas and transfer it to a 50 mL conical tube containing 2 mL of the same collagenase solution.

-

Incubate the tube in a 37°C water bath for 12-15 minutes with gentle shaking every 2-3 minutes to facilitate digestion.

-

Stop the digestion by adding 25 mL of cold HBSS supplemented with 1% BSA.

-

-

Islet Purification:

-

Centrifuge the digest at 200 x g for 1 minute at 4°C.

-

Resuspend the pellet in 10 mL of Histopaque-1077 and carefully layer 10 mL of warm HBSS on top.

-

Centrifuge at 900 x g for 20 minutes at room temperature with no brake.

-

Islets will be located at the interface between the Histopaque and HBSS layers.

-

Carefully collect the islet layer and wash three times with HBSS.

-

-

Islet Culture:

-

Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator to allow for recovery before experimentation.

-

Protocol 2: Dynamic Insulin Secretion Assay (Islet Perifusion)

Causality: Perifusion allows for the study of the dynamics of insulin secretion in response to various secretagogues in real-time, providing a more physiological assessment than static incubations.

Methodology:

-

System Setup:

-

Prepare perifusion chambers with a filter support and connect them to a peristaltic pump and a fraction collector.

-

Equilibrate the system with Krebs-Ringer bicarbonate (KRB) buffer containing low glucose (2.8 mM) at 37°C.

-

-

Islet Loading:

-

Hand-pick 100-150 size-matched islets and place them in each perifusion chamber.

-

-

Perifusion Protocol:

-

Perifuse the islets with low glucose KRB for 30-60 minutes to establish a stable baseline.

-

Switch to KRB containing high glucose (16.7 mM) to assess the primary glucose response.

-

Introduce KRB with high glucose plus Xenin 8 (e.g., 100 nM) to determine its potentiating effect.

-

Include a final perifusion with a depolarizing agent like 30 mM KCl to assess the maximal secretory capacity.

-

Collect fractions every 1-5 minutes throughout the experiment.

-

-

Insulin Quantification:

-

Measure the insulin concentration in each collected fraction using a commercially available ELISA kit.

-

Protocol 3: Intracellular Calcium Imaging

Causality: Measuring changes in intracellular calcium concentration ([Ca²⁺]i) is essential to directly assess the activation of the Gq/PLC signaling pathway.

Methodology:

-

Islet Loading with Ca²⁺ Indicator:

-

Incubate isolated islets with a Ca²⁺-sensitive fluorescent dye such as Fura-2 AM (5 µM) or Fluo-4 AM (5 µM) in KRB buffer for 45-60 minutes at 37°C.

-

Wash the islets twice with dye-free KRB to remove excess extracellular dye.

-

-

Imaging Setup:

-

Place the dye-loaded islets in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system (for Fura-2) or a standard fluorescence imaging system (for Fluo-4).

-

-

Experimental Procedure:

-

Perifuse the islets with low glucose KRB to establish a baseline [Ca²⁺]i.

-

Stimulate the islets with high glucose KRB and record the changes in fluorescence.

-

Introduce Xenin 8 in the presence of high glucose and continue to record the fluorescence signal.

-

-

Data Analysis:

-

For Fura-2, calculate the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm. This ratio is proportional to [Ca²⁺]i.

-

For Fluo-4, measure the change in fluorescence intensity over time.

-

Analyze the amplitude, frequency, and duration of the Ca²⁺ oscillations.

-

Protocol 4: Intracellular cAMP Measurement

Causality: This assay directly measures the production of cAMP, providing evidence for the involvement of the Gs/adenylyl cyclase signaling pathway.

Methodology:

-

Islet Treatment:

-

Incubate batches of 50-100 islets in KRB buffer containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.

-

Treat the islets with basal (low glucose), stimulatory (e.g., Forskolin as a positive control), and experimental (Xenin 8 with or without glucose) conditions for a defined period (e.g., 15-30 minutes).

-

-

Cell Lysis:

-

Terminate the incubation by adding ice-cold 0.1 M HCl to lyse the cells and stabilize the cAMP.

-

-

cAMP Quantification:

-

Centrifuge the lysates to pellet the cellular debris.

-

Measure the cAMP concentration in the supernatant using a commercially available cAMP enzyme immunoassay (EIA) or ELISA kit according to the manufacturer's instructions.

-

-

Data Normalization:

-

Normalize the cAMP levels to the total protein content or DNA content of the islet lysates.

-

Conclusion and Future Directions

Xenin 8 is a promising gut-derived peptide with significant potential for modulating pancreatic islet function and improving glucose homeostasis. Its mechanism of action is complex, involving a dual interplay of indirect neural pathways and direct receptor-mediated effects on islet cells. The activation of the Gq/PLC/Ca²⁺ pathway via NTSR1 appears to be a central component of its direct action, with a potential contribution from the Gs/cAMP/PKA pathway.

Future research should focus on several key areas to fully elucidate the therapeutic potential of Xenin 8:

-

Receptor Deconvolution: Definitive identification of the specific receptor(s) for Xenin 8 in pancreatic islets is crucial. The use of NTSR1 knockout models and the development of selective Xenin 8 receptor antagonists will be instrumental in this endeavor.

-

G-Protein Coupling Specificity: Further investigation is needed to determine the precise conditions that govern the preferential coupling of the Xenin 8 receptor to Gq versus Gs proteins in pancreatic β-cells.

-

Downstream Effector Identification: Proteomic and phosphoproteomic analyses of islets treated with Xenin 8 will help to identify the specific downstream targets of the activated signaling cascades, including the ion channels and components of the exocytotic machinery.

-

In Vivo Relevance: Translating the in vitro findings to in vivo models of health and disease will be essential to understand the physiological and pathophysiological roles of Xenin 8 and to validate its potential as a therapeutic target for type 2 diabetes.

By addressing these questions, the scientific community can continue to unravel the intricate biology of Xenin 8 and pave the way for the development of novel therapeutic strategies for metabolic disorders.

References

-

Wice, B. M., Wang, S., & E. C. O'Donnell. (2010). Xenin-25 Potentiates Glucose-dependent Insulinotropic Polypeptide Action via a Novel Cholinergic Relay Mechanism. Journal of Biological Chemistry, 285(26), 19842–19851. [Link]

-

Gault, V. A., Martin, C. M., Flatt, P. R., & Irwin, N. (2015). Xenin and Related Peptides: Potential Therapeutic Role in Diabetes and Related Metabolic Disorders. Current Pharmaceutical Design, 21(26), 3822–3828. [Link]

-

Cherpak, V., & F. M. Ashcroft. (2006). Insulin's effect on the liver: “Direct or indirect?” continues to be the question. Journal of Clinical Investigation, 116(2), 294–297. [Link]

-

Yang, S. N., & Berggren, P. O. (2021). Role of High Voltage-Gated Ca Channel Subunits in Pancreatic β-Cell Insulin Release. From Structure to Function. International Journal of Molecular Sciences, 22(15), 8254. [Link]

-

Hasib, A., Ng, M. T., Gault, V. A., & Irwin, N. (2021). A novel neurotensin/xenin fusion peptide enhances β-cell function and exhibits antidiabetic efficacy in high-fat fed mice. Biochemical Pharmacology, 186, 114483. [Link]

-

Wice, B. M., Wang, S., & O'Donnell, E. C. (2010). Xenin-25 Potentiates Glucose-dependent Insulinotropic Polypeptide Action via a Novel Cholinergic Relay Mechanism. Journal of Biological Chemistry, 285(26), 19842-19851. [Link]

-

Moens, K., Heimberg, H., Flamez, D., Schuit, F., & Pipeleers, D. (1996). Pancreatic beta-cell receptors and G proteins coupled to adenylyl cyclase. Diabetes, 45(12), 1620-1625. [Link]

-

MacDonald, P. E., & Rorsman, P. (2006). ATP-regulated potassium channels and voltage-gated calcium channels in pancreatic alpha and beta cells: similar functions but reciprocal effects on secretion. Pflugers Archiv : European journal of physiology, 451(5), 698–710. [Link]

-

Béraud-Dufour, S., Coeffier, M., & Déchelotte, P. (2012). Neurotensin and its receptors in the control of glucose homeostasis. Frontiers in Endocrinology, 3, 145. [Link]

-

Santin, E., & Sicard, F. (2016). Pancreatic Beta Cell G-Protein Coupled Receptors and Second Messenger Interactions: A Systems Biology Computational Analysis. PLoS computational biology, 12(5), e1004893. [Link]

-

Seino, S., Shibasaki, T., & Minami, K. (2011). Gs/Gq signaling switch in β cells defines incretin effectiveness in diabetes. The Journal of clinical investigation, 121(8), 2949–2953. [Link]

-

Gault, V. A., Martin, C. M., Flatt, P. R., & Irwin, N. (2015). Xenin and Related Peptides: Potential Therapeutic Role in Diabetes and Related Metabolic Disorders. Current pharmaceutical design, 21(26), 3822–3828. [Link]

-

Yang, S. N., & Berggren, P. O. (2021). Role of High Voltage-Gated Ca2+ Channel Subunits in Pancreatic β-Cell Insulin Release. From Structure to Function. International journal of molecular sciences, 22(15), 8254. [Link]

-

Ashcroft, F. M., & Rorsman, P. (2012). KATP channels and the metabolic regulation of insulin secretion in health and disease: The 2022 Banting Medal for Scientific Achievement Award Lecture. Diabetes, 61(8), 1867–1875. [Link]

-

Andersson, L. E., Valtat, B., Bagge, A., Sharoyko, V. V., Nicholls, D. G., Ravassard, P., & Artner, I. (2015). Characterization of Stimulus-Secretion Coupling in the Human Pancreatic EndoC-βH1 Beta Cell Line. PloS one, 10(3), e0120283. [Link]

-

Ashcroft, F. M. (2023). KATP Channels and the Metabolic Regulation of Insulin Secretion in Health and Disease: The 2022 Banting Medal for Scientific Achievement Award Lecture. Diabetes, 72(6), 727-738. [Link]

-

Krumm, B. E., & L. M. Salgado. (2012). Modulation of the interaction between neurotensin receptor NTS1 and Gq protein by lipid. Journal of molecular biology, 418(1-2), 105–117. [Link]

-

Schumacher, A. M., & J. L. Benovic. (2019). The Role of G Protein–Coupled Receptors and Receptor Kinases in Pancreatic β-Cell Function and Diabetes. Molecular pharmacology, 96(4), 436–445. [Link]

-

Tateishi, K., Funakoshi, A., Kitayama, N., & Matsuoka, Y. (1993). Secretion of neurotensin from a human pancreatic islet cell carcinoma cell line (QGP-1N). Regulatory peptides, 49(2), 119–123. [Link]

-

Yin, K., & K. Palczewski. (2018). Structure of the Neurotensin Receptor 1 in complex with β-arrestin 1. Nature, 558(7711), 620–624. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Xenin and Related Peptides: Potential Therapeutic Role in Diabetes and Related Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Modulation of the interaction between neurotensin receptor NTS1 and Gq protein by lipid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure of the Neurotensin Receptor 1 in complex with β-arrestin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Role of High Voltage-Gated Ca2+ Channel Subunits in Pancreatic β-Cell Insulin Release. From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Physiological Enigma of Endogenous Xenin 8: A Technical Guide for Researchers

Foreword: Unraveling a Pleiotropic Gut Peptide

Since its initial discovery, the 25-amino acid peptide Xenin has emerged from the shadow of its amphibian counterpart, xenopsin, to reveal a complex and multifaceted physiological profile in mammals.[1] This technical guide focuses on its biologically active C-terminal fragment, Xenin 8, a peptide with significant implications for metabolic regulation and gastrointestinal function. As drug development professionals and researchers delve deeper into the intricate signaling networks of the gut-brain axis, a thorough understanding of endogenous players like Xenin 8 is paramount. This document serves as an in-depth resource, consolidating our current understanding of Xenin 8's physiological roles, the experimental methodologies to interrogate its function, and the signaling pathways it orchestrates. Our approach is to not merely present data, but to provide a causal narrative, grounding each observation in established scientific principles and robust experimental design.

I. The Molecular Identity and Landscape of Xenin 8

Xenin 8 is an octapeptide derived from the C-terminus of the larger 25-amino acid peptide, Xenin.[2] Xenin itself is cleaved from the N-terminus of alpha-coatomer protein (α-COP), a cytosolic protein involved in intracellular vesicular trafficking.[1] This unusual origin hints at a potentially complex regulation of its biosynthesis and secretion.

Tissue Distribution and Secretion:

Endogenous Xenin is predominantly found in the enteroendocrine K-cells of the upper gastrointestinal mucosa, where it is co-secreted with glucose-dependent insulinotropic polypeptide (GIP).[2] Its presence has also been confirmed in the stomach and pancreas.[1][2] The postprandial rise in circulating Xenin levels suggests that nutrient ingestion is a key stimulus for its release, positioning it as a significant hormonal signal in metabolic homeostasis.[3][4]

II. The Physiological Orchestra Conducted by Xenin 8

Xenin 8 exerts a wide array of biological effects, primarily centered on the gastrointestinal system, pancreatic function, and central regulation of appetite. These actions are largely attributed to its interaction with the neurotensin receptor 1 (NTSR1), owing to structural similarities with neurotensin.[1][5] However, the existence of a dedicated Xenin receptor remains an area of active investigation.[2]

A. Gastrointestinal Maestro: Regulating Motility and Secretion

In the gut, Xenin 8 functions as a key modulator of digestive processes:

-

Gastric Emptying and Transit: Intravenous administration of Xenin has been shown to delay gastric emptying in humans, a crucial factor in regulating postprandial glucose excursions.[2][6] This effect contributes to a more controlled delivery of nutrients to the small intestine.

-

Intestinal Secretion: Xenin 8 stimulates duodenal bicarbonate and chloride secretion, likely through the activation of afferent neural pathways involving NTSR1, substance P, and 5-HT3 receptors.[6] This action may play a role in mucosal protection and maintaining intestinal homeostasis.[6]

B. Pancreatic Powerhouse: Fine-Tuning Endocrine and Exocrine Function

Xenin 8 has profound effects on the pancreas, influencing both its digestive and hormonal outputs:

-

Exocrine Secretion: Studies in canines have demonstrated that Xenin stimulates pancreatic exocrine secretion, including fluid, protein, and bicarbonate output.[5][7] This effect appears to be mediated through neural pathways involving neurotensin receptors.[5]

-

Endocrine Regulation and Glucose Homeostasis:

-

Insulin Secretion: A pivotal role of Xenin 8 is its ability to potentiate GIP-stimulated insulin secretion from pancreatic β-cells.[2] This synergistic action underscores the importance of their co-secretion from K-cells. Xenin 8 has also been shown to directly stimulate insulin release in a glucose-dependent manner.[7]

-

Glucagon Secretion: The influence of Xenin on glucagon secretion is also noted, contributing to its overall impact on glucose control.[2]

-

Improved Glycemic Control: The culmination of its effects on gastric emptying and pancreatic hormone secretion positions Xenin 8 as a beneficial agent for glucose homeostasis. Novel hybrid peptides incorporating Xenin 8 have demonstrated enhanced glucose-lowering and insulin-sensitizing effects in preclinical models of diabetes.[8]

-

C. Central Command: A Satiety Signal to the Brain

Beyond the gut and pancreas, Xenin 8 communicates with the central nervous system to regulate feeding behavior:

-

Appetite Suppression: Both central and peripheral administration of Xenin have been shown to reduce food intake in a dose-dependent manner.[3][9] This anorectic effect is mediated, at least in part, by its action on hypothalamic nuclei, including the paraventricular and arcuate nuclei.[3][9]

-

Independent Signaling Pathway: Interestingly, the satiety-inducing effect of Xenin appears to be independent of the well-established leptin and melanocortin signaling pathways, suggesting a novel mechanism for appetite regulation.[3][9]

III. Experimental Methodologies for Interrogating Xenin 8 Function

A robust understanding of Xenin 8's physiology relies on a diverse toolkit of experimental techniques. The following section details key methodologies, emphasizing the rationale behind each step to ensure self-validating and reproducible results.

A. Quantification of Endogenous Xenin 8

1. Radioimmunoassay (RIA)

-

Principle: RIA is a highly sensitive technique for quantifying peptide hormones like Xenin 8 in biological fluids. It operates on the principle of competitive binding between a radiolabeled antigen (e.g., ¹²⁵I-Xenin 8) and an unlabeled antigen (Xenin 8 in the sample) for a limited number of specific antibody binding sites.

-

Step-by-Step Protocol:

-

Antibody Coating: Coat microtiter plate wells with a specific anti-Xenin 8 antibody.

-

Standard Curve Preparation: Prepare a series of standards with known concentrations of unlabeled Xenin 8.

-

Sample Preparation: Prepare unknown samples (e.g., plasma, tissue extracts).

-

Competitive Binding: Add a fixed amount of radiolabeled Xenin 8 and either the standard or the unknown sample to the antibody-coated wells. Incubate to allow for competitive binding.

-

Washing: Wash the wells to remove unbound labeled and unlabeled Xenin 8.

-

Detection: Measure the radioactivity in each well using a gamma counter.

-

Data Analysis: Construct a standard curve by plotting the percentage of bound radiolabeled Xenin 8 against the concentration of the unlabeled standards. Determine the concentration of Xenin 8 in the unknown samples by interpolating their radioactivity measurements on the standard curve.[10][11]

-

2. Enzyme-Linked Immunosorbent Assay (ELISA)

-

Principle: ELISA is another sensitive immunoassay that uses an enzyme-linked antibody to detect the antigen. A competitive ELISA format is typically used for small molecules like Xenin 8.

-

Step-by-Step Protocol:

-

Antigen Coating: Coat microtiter plate wells with a known amount of Xenin 8.

-

Competitive Binding: Add a mixture of a fixed amount of anti-Xenin 8 antibody and either the standard or the unknown sample to the wells. The Xenin 8 in the sample will compete with the coated Xenin 8 for antibody binding.

-

Washing: Wash the wells to remove unbound antibody and sample components.

-

Secondary Antibody: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody.

-

Substrate Addition: Add a chromogenic substrate that is converted by the enzyme into a colored product.

-

Detection: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is inversely proportional to the concentration of Xenin 8 in the sample.

-

Data Analysis: Create a standard curve and determine the concentration of Xenin 8 in the unknown samples.[4][12]

-

B. In Vitro Functional Assays

1. Receptor Binding Assay

-

Principle: This assay determines the affinity of Xenin 8 for its receptor, typically NTSR1, expressed on cell membranes. It involves a competitive binding reaction between a radiolabeled ligand (e.g., ¹²⁵I-Neurotensin) and unlabeled Xenin 8.

-

Step-by-Step Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing NTSR1.

-

Assay Setup: In a microtiter plate, combine the cell membranes, a fixed concentration of radiolabeled neurotensin, and varying concentrations of unlabeled Xenin 8.

-

Incubation: Incubate the mixture to allow for binding to reach equilibrium.

-

Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter, which traps the cell membranes.

-

Detection: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of unlabeled Xenin 8 to determine the inhibitory concentration (IC₅₀), which can be used to calculate the binding affinity (Ki).[13][14]

-

2. Islet Perifusion for Insulin Secretion

-

Principle: This dynamic in vitro system allows for the study of the temporal pattern of insulin secretion from isolated pancreatic islets in response to various stimuli, including Xenin 8.

-

Step-by-Step Protocol:

-

Islet Isolation: Isolate pancreatic islets from a suitable animal model (e.g., mouse, rat).

-

Perifusion System Setup: Place the isolated islets in a perifusion chamber through which a continuous flow of buffer is maintained.

-

Basal Secretion: Initially, perifuse the islets with a low glucose concentration to establish a basal insulin secretion rate.

-

Stimulation: Switch to a buffer containing a stimulatory glucose concentration, with or without Xenin 8 and/or GIP, to observe the insulin secretory response.

-

Fraction Collection: Collect the effluent from the perifusion chamber at regular intervals.

-

Insulin Quantification: Measure the insulin concentration in each collected fraction using RIA or ELISA.

-

Data Analysis: Plot the insulin secretion rate over time to visualize the biphasic insulin release profile and quantify the effects of Xenin 8.[15][16]

-

C. In Vivo Functional Assays

1. Assessment of Gastric Emptying

-

Principle: This technique measures the rate at which a radiolabeled meal empties from the stomach, allowing for the evaluation of the effect of Xenin 8 on gastric motility.

-

Step-by-Step Protocol:

-

Animal Preparation: Fast the animals overnight.

-

Test Meal: Prepare a standardized meal (e.g., egg-based) labeled with a non-absorbable radioactive tracer (e.g., ⁹⁹mTc-sulfur colloid).

-

Administration: Administer the radiolabeled meal to the animals via gavage. Immediately after, administer Xenin 8 or a vehicle control (e.g., saline) via intraperitoneal or intravenous injection.

-

Imaging: At various time points (e.g., 0, 30, 60, 120, and 240 minutes) after meal administration, anesthetize the animals and acquire images of the stomach using a gamma camera.

-

Data Analysis: Draw a region of interest (ROI) around the stomach in the images and quantify the radioactive counts. Calculate the percentage of gastric retention at each time point relative to the initial counts at time 0.[5][17]

-

2. Evaluation of Food Intake

-

Principle: This straightforward in vivo assay assesses the effect of Xenin 8 on appetite and satiety.

-

Step-by-Step Protocol:

-

Animal Acclimatization: Individually house the animals and acclimatize them to the experimental conditions.

-

Fasting: Fast the animals for a predetermined period (e.g., 18 hours) to induce hyperphagia.

-

Administration: Administer Xenin 8 or vehicle control via intraperitoneal or intracerebroventricular injection.

-

Food Presentation: Immediately after injection, provide a pre-weighed amount of food.

-

Measurement: Measure the cumulative food intake at various time points (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food.

-

Data Analysis: Compare the food intake between the Xenin 8-treated and control groups.[3][9]

-

IV. The Signaling Cascade of Xenin 8

The biological effects of Xenin 8 are initiated by its binding to the NTSR1, a G protein-coupled receptor (GPCR). The subsequent intracellular signaling cascade involves the activation of various second messenger systems, leading to the diverse physiological responses observed in different target tissues.

A. Signaling in Pancreatic β-Cells and Gastrointestinal Tissues

Upon binding of Xenin 8 to NTSR1 on pancreatic β-cells or gastrointestinal cells, the receptor undergoes a conformational change, leading to the activation of the Gq/11 family of G proteins.[18] This initiates the following cascade:

-

Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates the membrane-bound enzyme phospholipase C.

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization: IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca²⁺ and the presence of DAG at the membrane synergistically activate protein kinase C.

-

Downstream Effects: Activated PKC phosphorylates various intracellular proteins, leading to the cellular responses associated with Xenin 8, such as potentiation of insulin secretion and modulation of intestinal ion transport. Additionally, this pathway can lead to the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway, which is involved in cell proliferation and survival.[18][19][20]

Caption: Xenin 8 signaling via the Gq/11 pathway.

B. Hypothalamic Signaling and Appetite Regulation

The precise intracellular signaling pathways mediating the anorectic effects of Xenin 8 in the hypothalamus are less defined. While it is known that Xenin 8 acts on the paraventricular and arcuate nuclei, the downstream effectors are not fully elucidated.[8] Studies suggest that this pathway is distinct from the leptin and melanocortin systems. The activation of NTSR1 in hypothalamic neurons likely leads to changes in neuronal excitability and neurotransmitter release, ultimately resulting in a sensation of satiety.

Caption: Hypothesized workflow of Xenin 8 in appetite regulation.

V. Concluding Remarks and Future Directions

Endogenous Xenin 8 is a pleiotropic peptide with significant physiological roles in the gastrointestinal tract, pancreas, and central nervous system. Its ability to modulate gastric emptying, potentiate insulin secretion, and induce satiety makes it an attractive target for the development of novel therapeutics for metabolic disorders such as obesity and type 2 diabetes. The development of stable, long-acting Xenin 8 analogues and hybrid peptides is a promising avenue for future research.

However, several key questions remain. The definitive identification and characterization of a specific Xenin receptor, distinct from NTSR1, would be a major breakthrough in the field. A more detailed elucidation of the downstream signaling pathways of Xenin 8 in the hypothalamus is also crucial for a complete understanding of its role in appetite regulation. The continued application of the robust experimental methodologies outlined in this guide will be instrumental in unraveling the remaining mysteries of this enigmatic and physiologically important gut peptide.

References

-

Hamscher, G., et al. (2022). Xenin and Related Peptides: Potential Therapeutic Role in Diabetes and Related Metabolic Disorders. PMC. [Link]

- Kuwahara, A., et al. (2019).

-

Feurle, G. E. (1998). Xenin--a review. PubMed. [Link]

-

Tanida, M., et al. (2016). Xenin-induced Feeding Suppression Is Not Mediated Through the Activation of Central Extracellular Signal-Regulated Kinase Signaling in Mice. PubMed. [Link]

-

Feurle, G. E., et al. (1992). Xenin, a 25 amino acid peptide, has been identified in human gastric mucosa in the search for a counterpart to the amphibian octapeptide xenopsin. PubMed. [Link]

-

Kim, E. R., et al. (2006). Xenin, a Gastrointestinal Peptide, Regulates Feeding Independent of the Melanocortin Signaling Pathway. PMC. [Link]

-

Feurle, G. E., et al. (1994). On the effect of xenin and xenin fragments on exocrine pancreas secretion in vivo. PubMed. [Link]

-

Ansarullah, et al. (2011). Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function. PubMed Central. [Link]

-

GenScript. Xenin. [Link]

- Gendron, L., et al. (2017). The signaling signature of the neurotensin type 1 receptor with endogenous ligands. PLoS One.

-

van de Sande-Lee, S., et al. (2011). Xenin, a gastrointestinal peptide, regulates feeding independent of the melanocortin signaling pathway. PubMed. [Link]

-

National Center for Biotechnology Information. Receptor Binding Assays for HTS and Drug Discovery. [Link]

-

Microbe Notes. (2024). Radioimmunoassay (RIA): Principle, Procedure, Results, Uses. [Link]

-

O'Harte, F. P. M., et al. (2018). A novel GLP-1/xenin hybrid peptide improves glucose homeostasis, circulating lipids and restores GIP sensitivity in high fat fed mice. PubMed. [Link]

-

Ansarullah, et al. (2011). Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function. ResearchGate. [Link]

-

Wikipedia. Neurotensin receptor 1. [Link]

-

Martin, G., et al. (2023). Xenin-Derived Peptides: Multifaceted Regulators and Therapeutic Innovations in Metabolic Diseases. Taylor & Francis Online. [Link]

-

Kawanami, D., et al. (2009). Downregulation of ZnT8 expression in pancreatic β-cells of diabetic mice. PubMed. [Link]

-

Carpenter, C. A., et al. (2003). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. [Link]

-

Boster Biological Technology. (2018). ELISA Handbook. [Link]

-

Mustaqbal University College. Radioimmunoassay (RIA). [Link]

-

Maurer, A. H. (2016). Gastric Emptying Scan. StatPearls. [Link]

-

Ansarullah, et al. (2011). Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function. PubMed. [Link]

-

Lytrivi, M., et al. (2022). Targeting pancreatic β cells for diabetes treatment. ResearchGate. [Link]

- Abell, T. L., et al. (2008). Consensus Recommendations for Gastric Emptying Scintigraphy: A Joint Report of the American Neurogastroenterology and Motility Society and the Society of Nuclear Medicine. Journal of Nuclear Medicine Technology.

-

UC Davis. (2015). UC Davis - RadioImmuno Assay (RIA) Protocol v1. ResearchGate. [Link]

-

Kocaeli Journal of Science and Engineering. (2020). An Overview of Appetite Regulation Mechanisms. DergiPark. [Link]

-

MilliporeSigma. (2021). Receptor Binding Assays - Multiwell Plates. [Link]

-

Sphyris, N., et al. (2013). Neurotensin and its high affinity receptor 1 as a potential pharmacological target in cancer therapy. Frontiers in Endocrinology. [Link]

-

Medical Dialogues. (2024). Neurons in Hypothalamus Can Suppress Food Intake: Study Finds. YouTube. [Link]

-

Misun, P. M., et al. (2021). A Microfluidic Hanging-Drop-Based Islet Perifusion System for Studying Glucose-Stimulated Insulin Secretion From Multiple Individual Pancreatic Islets. Frontiers in Endocrinology. [Link]

-

Donohoe, K. J., et al. (2009). Procedure Guideline for Adult Solid-Meal Gastric-Emptying Study 3.0. ResearchGate. [Link]

-

Carbone, F., et al. (2023). A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery. MDPI. [Link]

-

Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2014). NTSR1 (neurotensin receptor 1 (high affinity)). [Link]

-

Catalyst University. (2019). The Mechanism of Insulin Release by Pancreatic β-cells. YouTube. [Link]

-

SeraCare. (2019). Technical Guide for ELISA - Protocols. [Link]

-

Human Pancreas Analysis Program. (2018). ANALYSIS OF ISLET FUNCTION IN DYNAMIC CELL PERIFUSION SYSTEM. [Link]

Sources

- 1. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]

- 2. Potential role of adenylyl cyclase 8 signaling complexes in regulating insulin secretion from pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. assaypro.com [assaypro.com]

- 5. med.emory.edu [med.emory.edu]

- 6. Xenin, a Gastrointestinal Peptide, Regulates Feeding Independent of the Melanocortin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Xenin, a gastrointestinal peptide, regulates feeding independent of the melanocortin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Down-Regulation of ZnT8 Expression in INS-1 Rat Pancreatic Beta Cells Reduces Insulin Content and Glucose-Inducible Insulin Secretion | PLOS One [journals.plos.org]

- 10. microbenotes.com [microbenotes.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. bosterbio.com [bosterbio.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]

- 15. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Gastric Emptying Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Frontiers | Neurotensin and its high affinity receptor 1 as a potential pharmacological target in cancer therapy [frontiersin.org]

- 19. Xenin-induced feeding suppression is not mediated through the activation of central extracellular signal-regulated kinase signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

The Satiety Signal: A Technical Guide to the Role of Xenin 8 in Appetite and Food Intake Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the gut-derived peptide Xenin 8 and its emerging role as a significant regulator of appetite and food intake. We delve into the molecular mechanisms, key signaling pathways, and validated experimental protocols for investigating the anorexigenic properties of this potent bioactive peptide. This document is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of Xenin 8 in the context of obesity and metabolic disorders.

Introduction: The Discovery and Significance of Xenin 8

Initially isolated from human gastric mucosa, Xenin is a 25-amino acid peptide that shares structural homology with neurotensin.[1][2] Its biologically active fragment, the C-terminal octapeptide known as Xenin 8, has garnered significant attention for its potent effects on metabolic regulation.[3] Secreted by enteroendocrine K-cells in the duodenum and stomach postprandially, circulating levels of Xenin rise after a meal, suggesting its role as a natural satiety signal.[2][4] This guide will focus on the mechanisms by which Xenin 8 exerts its influence on appetite, providing a framework for its further investigation as a potential therapeutic agent.

Molecular Mechanism of Action: The Neurotensin Receptor 1 (NTSR1) Connection

The anorexigenic effects of Xenin 8 are primarily mediated through its interaction with the central nervous system, particularly the hypothalamus, a critical brain region for energy homeostasis.[2] While a dedicated receptor for Xenin has yet to be identified, compelling evidence points to the neurotensin receptor 1 (NTSR1) as a key mediator of its actions.[3][5]

Structural Homology and Receptor Activation

Xenin 8 and neurotensin share a similar C-terminal amino acid sequence, which is crucial for binding to and activating NTSR1.[2] This structural mimicry allows Xenin 8 to engage NTSR1 in hypothalamic neurons, initiating a downstream signaling cascade that ultimately leads to a reduction in food intake.[6]

Downstream Signaling Pathways

Activation of NTSR1 by Xenin 8 in hypothalamic neurons triggers a cascade of intracellular events. One identified pathway involves the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2). Studies have shown that intraperitoneal administration of Xenin leads to an increase in phosphorylated ERK1/2 in the arcuate nucleus of the hypothalamus, an effect dependent on NTSR1 expression.[6] However, the anorectic effect of Xenin persists even with the blockade of central ERK signaling, indicating the involvement of other parallel or downstream pathways.[6] Further research is required to fully elucidate the complete signaling network.

Signaling Pathway of Xenin 8 in Hypothalamic Neurons

Caption: Xenin 8 binds to NTSR1, leading to the activation of downstream signaling pathways.

Central Regulation of Appetite: Interaction with Hypothalamic Neurons

The hypothalamus integrates peripheral signals to regulate energy balance.[7] Key neuronal populations within the arcuate nucleus (ARC) include the orexigenic (appetite-stimulating) neurons co-expressing neuropeptide Y (NPY) and agouti-related peptide (AgRP), and the anorexigenic (appetite-suppressing) neurons expressing pro-opiomelanocortin (POMC).[8][9] Anorexigenic hormones typically activate POMC neurons and inhibit AgRP neurons.[9] While the direct interaction of Xenin 8 with these specific neuronal populations is an active area of investigation, its action through NTSR1, a receptor known to be expressed in the hypothalamus, strongly suggests a role in modulating the activity of these critical appetite-regulating circuits.[8][10]

In Vivo Experimental Protocols for Assessing Anorexigenic Effects

To rigorously evaluate the effects of Xenin 8 on food intake and appetite, well-defined in vivo experimental protocols are essential. The following outlines a standard methodology for rodent studies.

Animal Models

-

Species and Strain: Male Wistar rats or C57BL/6J mice are commonly used models for metabolic studies.[11][12]

-

Housing and Acclimation: Animals should be individually housed in a controlled environment (12:12-h light-dark cycle, constant temperature and humidity) and allowed to acclimate for at least one week prior to experimentation.[13]

Administration of Xenin 8

-

Route of Administration:

-

Intracerebroventricular (i.c.v.) injection: This method delivers Xenin 8 directly to the central nervous system, bypassing the blood-brain barrier. A typical procedure involves stereotaxic implantation of a guide cannula into the lateral ventricle.[11]

-

Intraperitoneal (i.p.) injection: This peripheral route of administration is less invasive and is used to assess the effects of circulating Xenin 8.[6]

-

-

Dosage: Dose-response studies are crucial to determine the optimal effective dose. For i.c.v. administration in rats, effective doses have ranged from 1.5 to 15 µg.[11] For i.p. administration in mice, doses around 50 µg/g of body weight have been shown to inhibit food intake.[14]

Measurement of Food Intake

-

Manual Measurement: Pre-weighed food is provided, and the remaining amount is measured at specific time points (e.g., 1, 2, 4, and 24 hours post-injection). Spillage should be collected and accounted for.[13]

-

Automated Monitoring Systems: These systems provide continuous and detailed data on feeding behavior, including meal size, duration, and frequency, offering a more comprehensive analysis of ingestive behavior.[13]

Experimental Workflow

Workflow for In Vivo Assessment of Xenin 8 on Food Intake

Caption: A typical workflow for studying the in vivo effects of Xenin 8 on food intake.

Quantitative Effects of Xenin 8 on Food Intake

Several studies have quantified the anorexigenic effects of Xenin. The following table summarizes key findings from a study in rats.

| Administration Route | Dose (µg) | Time Point | Reduction in Food Intake (%) | Reference |

| Intracerebroventricular | 1.5 | 1 hour | Significant reduction (exact % not stated) | [11] |

| Intracerebroventricular | 5 | 1 hour | Significant reduction (exact % not stated) | [11] |

| Intracerebroventricular | 15 | 1 hour | 42% | [11] |

| Intracerebroventricular | 15 | 2 hours | 25% | [11] |

Comparative Analysis: Xenin 8 versus Neurotensin

Given that both Xenin 8 and neurotensin act on NTSR1, a comparative analysis of their effects on appetite is warranted. While both peptides suppress food intake, there may be subtle differences in their potency, duration of action, and downstream signaling. One study investigating a novel neurotensin/xenin fusion peptide in high-fat fed mice observed that while both parent molecules are known to have appetite-suppressive actions, in their specific experimental setup, only the GLP-1 receptor agonist exendin-4 led to a decrease in energy intake.[4] This highlights the complexity of these systems and the need for further direct comparative studies.

Validation of NTSR1 as the Mediator of Anorexigenic Effects

Conclusion and Future Directions

Xenin 8 has emerged as a promising endogenous regulator of appetite with significant therapeutic potential for the treatment of obesity and related metabolic disorders. Its action through the central nervous system, likely mediated by NTSR1 in the hypothalamus, provides a clear target for drug development. Future research should focus on:

-

Elucidating the complete downstream signaling cascade of Xenin 8-NTSR1 interaction in hypothalamic neurons.

-

Identifying the specific neuronal populations (e.g., POMC, AgRP) that are direct targets of Xenin 8.

-

Conducting long-term studies in relevant animal models of obesity to assess the chronic effects of Xenin 8 administration on body weight, food intake, and metabolic parameters.

-

Developing stable and long-acting Xenin 8 analogues to enhance its therapeutic potential.

This in-depth technical guide provides a solid foundation for researchers and clinicians to advance our understanding of Xenin 8 and harness its potential to combat the global obesity epidemic.

References

- Xenin-Derived Peptides: Multifaceted Regulators and Therapeutic Innovations in Metabolic Diseases. (2025). [Source not yet published]

-

Xenin-induced Feeding Suppression Is Not Mediated Through the Activation of Central Extracellular Signal-Regulated Kinase Signaling in Mice. (2016). Behavioural Brain Research. [Link]

-

Xenin--a novel suppressor of food intake in rats. (1999). Peptides. [Link]

-

Reciprocal activity of AgRP and POMC neurons governs coordinated control of feeding and metabolism. (2021). Nature Metabolism. [Link]

-

Neurotensin and Xenin Show Positive Correlations With Perceived Stress, Anxiety, Depressiveness and Eating Disorder Symptoms in Female Obese Patients. (2021). Frontiers in Psychiatry. [Link]

-

Impaired anorectic effect of leptin in neurotensin receptor 1-deficient mice. (2008). Behavioural Brain Research. [Link]

-

Altered Sleep and Affect in the Neurotensin Receptor 1 Knockout Mouse. (2012). SLEEP. [Link]

-

Activation of hypothalamic AgRP and POMC neurons evokes disparate sympathetic and cardiovascular responses. (2020). American Journal of Physiology-Heart and Circulatory Physiology. [Link]

-

In Vivo Comet Assay of Food Additives' Combinations and their Effects on Biochemical Parameters in Albino Rats. (2020). Biointerface Research in Applied Chemistry. [Link]

-

An Overview of Appetite Regulation Mechanisms. (2020). Kocaeli Journal of Science and Engineering. [Link]

-

Activation of Hypothalamic AgRP and POMC Neurons Evokes Disparate Sympathetic and Cardiovascular Responses. (2020). American Journal of Physiology-Heart and Circulatory Physiology. [Link]

-

Effects of Peripheral Neurotensin on Appetite Regulation and Its Role in Gastric Bypass Surgery. (2016). Endocrinology. [Link]

-

Developmental or adult-onset deletion of neurotensin receptor-1 from dopamine neurons differentially reduces body weight. (2022). Frontiers in Neuroscience. [Link]

-

Activation of brain somatostatin2 receptors stimulates feeding in mice: analysis of food intake microstructure. (2011). American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. [Link]

-

Xenin, a Gastrointestinal Peptide, Regulates Feeding Independent of the Melanocortin Signaling Pathway. (2005). Diabetes. [Link]

-

Mice lacking dopamine production in neurotensin receptor 1 neurons voluntarily undergo time-restricted feeding of high fat diet. (2022). bioRxiv. [Link]

-

Leptin and insulin pathways in POMC and AgRP neurons that modulate energy balance and glucose homeostasis. (2012). EMBO reports. [Link]

-

A novel neurotensin/xenin fusion peptide enhances β-cell function and exhibits antidiabetic efficacy in high-fat fed mice. (2021). Bioscience Reports. [Link]

-

Modeling the Western Diet for Preclinical Investigations. (2016). Advances in Nutrition. [Link]

-

Leptin and insulin pathways in POMC and AgRP neurons that modulate energy balance and glucose homeostasis. (2012). EMBO reports. [Link]

-

Nutrient-Based Appetite Regulation. (2022). Journal of Obesity & Metabolic Syndrome. [Link]

-

Neurolysin Knockout Mice in a Diet-Induced Obesity Model. (2021). International Journal of Molecular Sciences. [Link]

-

Inhibition of nocturnal food intake by xenin. Mice were fed ad libitum... (2005). ResearchGate. [Link]

Sources

- 1. Frontiers | Developmental or adult-onset deletion of neurotensin receptor-1 from dopamine neurons differentially reduces body weight [frontiersin.org]